molecular formula C8H5BrO B130475 5-Bromobenzofuran CAS No. 23145-07-5

5-Bromobenzofuran

Cat. No.: B130475
CAS No.: 23145-07-5
M. Wt: 197.03 g/mol
InChI Key: AYOVPQORFBWFNO-UHFFFAOYSA-N
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Description

5-Bromobenzofuran is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a benzene ring fused to a furan ring.

Biochemical Analysis

Biochemical Properties

5-Bromobenzofuran has been used in various biochemical reactions. For instance, it has been used in the synthesis of 2-(azidomethyl)-5-bromobenzofuran via a transition-metal-free borylation reaction of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway

Molecular Mechanism

One study suggested that a borylation reaction involving this compound proceeds via a radical pathway This suggests that this compound may interact with biomolecules through radical mechanisms, potentially leading to changes in gene expression or enzyme activity

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromobenzofuran has numerous applications in scientific research:

Comparison with Similar Compounds

    Benzofuran: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    5-Chlorobenzofuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    5-Iodobenzofuran:

Uniqueness of 5-Bromobenzofuran: The presence of the bromine atom at the fifth position of the benzofuran ring imparts unique chemical properties to this compound, making it a valuable compound for various applications in research and industry. Its reactivity and potential biological activities distinguish it from other similar compounds .

Properties

IUPAC Name

5-bromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOVPQORFBWFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073441
Record name Benzofuran, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-07-5
Record name Benzofuran, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofuran, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromobenzo[b]furan
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Synthesis routes and methods I

Procedure details

A solution of 4-bromophenol (17.3 g, 100 mmol) in dimethylformamide (40 ml) was treated with bromoacetaldehyde dimethyl acetal (16.9 g, 100 mmol) and potassium carbonate (13.8 g, 100 mmol) and heated at 150° C. for 16 h. The mixture was cooled, poured into water (500 ml) and extracted with diethyl ether (3×100 ml). The combined organic extracts were dried (MgSO4), concentrated, and filtered through a plug of silica gel eluting with 10% diethyl ether in hexane. The resulting oil (15 g) was added to a solution of polyphosphoric acid (~12 g) in toluene (100 mL) and heated at 80° C. for 16 h. The mixture was cooled and the toluene layer was decanted off and washed with saturated aqueous sodium hydrogen carbonate, dried (MgSO4), concentrated and the residue distilled to give 5-bromobenzofuran (6 g) as a colourless oil, bp. 98° C./1 mmHg; δH (DMSO-d6) 6.96 (1H, m, ArH), 7.45 (1H, m, ArH), 7.59 (1H, m, ArH), 7.91 (1H, m, ArH), and 8.05 (1H, m, ArH).
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2-formyl-4-bromophenoxy acetic acid (50 g, 0.192 mol), sodium acetate (100 g, 1.21 mol) in acetic acid (250 mL) at 100° C. was added acetic anhydride (100 mL) portions during a period of 3 h. The reaction mixture was then refluxed for 20 h. The solvent was removed by distillation and residue diluted with 3N HCl (500 mL) and refluxed for 2 h. The reaction mixture was then concentrated under vacuum and product extracted with pet. ether (3×200 mL). The organic layer was washed with 10% NaHCO3 solution and evaporated to give 5-bromo-1-benzofuran (15 g, 40%) as a pale yellow liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromobenzofuran
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Customer
Q & A

Q1: What is the molecular formula and weight of 5-bromobenzofuran?

A1: The molecular formula of this compound is C8H5BrO, and its molecular weight is 197.02 g/mol.

Q2: What are the key spectroscopic data points for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

    Q3: What are common starting materials for synthesizing this compound derivatives?

    A3: this compound derivatives are frequently synthesized starting from compounds like 5-bromosalicylaldehyde [], this compound-2-carboxylic acid [, , , , , ], and 2-acetyl-5-bromobenzofuran [, , , ].

    Q4: What type of reactions are commonly employed with this compound as a substrate?

    A4: The bromine atom in this compound allows for various reactions, including:

    • Nucleophilic Aromatic Substitution: Allows for the introduction of various nucleophiles, such as amines [, , ], at the 5-position of the benzofuran ring.
    • Suzuki-Miyaura Coupling Reactions: Enables the formation of biaryl compounds [, , ] by coupling this compound with arylboronic acids.
    • Mizoroki-Heck Reactions: Facilitates the coupling of this compound with olefins [, ] to generate substituted benzofuran derivatives.

    Q5: What are the reported biological activities of this compound derivatives?

    A5: Research on this compound derivatives has revealed a wide range of potential biological activities, including:

    • Antimicrobial Activity: Several studies have demonstrated the antibacterial and antifungal potential of this compound derivatives [, , , , , , , , ].
    • Anticancer Activity: Certain this compound derivatives exhibit antiproliferative activity against cancer cell lines [, ]. One notable example is the Pim-1 kinase inhibitor this compound-2-carboxylic acid, which has shown promising results in preclinical studies [].
    • Acetylcholinesterase Inhibition: Some this compound-triazole hybrids have demonstrated inhibitory activity against acetylcholinesterase, making them potential candidates for Alzheimer's disease treatment [].

    Q6: How do these compounds interact with their biological targets?

    A6: The specific interactions depend on the derivative and the target. For example:

    • Pim-1 Kinase Inhibition: this compound-2-carboxylic acid binds to the ATP-binding site of Pim-1 kinase, interacting with key residues like Lys-67 []. Derivatives with additional functional groups can interact with other residues, enhancing potency and selectivity [].

    Q7: How is computational chemistry employed in this compound research?

    A7: Computational techniques like molecular docking [, , ], molecular dynamics simulations [], and quantitative structure-activity relationship (QSAR) studies play a crucial role in:

      Q8: What are some key SAR findings regarding this compound derivatives?

      A8: SAR studies have shown that:

      • Substitutions at different positions of the benzofuran ring significantly impact biological activity [, , , ].
      • Introduction of specific functional groups, such as amines, amides, or heterocycles, can modulate potency, selectivity, and pharmacological properties [, , , , ].

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